3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-amine
Description
Properties
IUPAC Name |
3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c9-7-4-6-2-1-3-11-8(6)10-5-7/h4-5H,1-3,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJRLQPCPOHTQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N=CC(=C2)N)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Introduction
3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-amine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Synthesis of this compound
The synthesis of this compound typically involves the cyclization of specific precursors. One common method includes the reaction of 2-pyridinecarboxaldehyde with dihydropyran in the presence of suitable catalysts. This process can be optimized using continuous flow reactors to enhance yield and purity.
Synthetic Routes
| Reagents | Conditions | Yield |
|---|---|---|
| 2-Pyridinecarboxaldehyde | Dihydropyran, catalyst | High |
| Ammonium acetate | Acetic acid | Variable |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound in developing new antibiotics .
Anticancer Properties
The compound has also been studied for its anticancer properties. A study evaluated its effects on several cancer cell lines, including breast and lung cancer cells. The results showed that it inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The underlying mechanism appears to involve the modulation of cell signaling pathways associated with cancer progression .
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- Enzyme Modulation : It acts as a modulator for various enzymes involved in metabolic processes.
- Receptor Interaction : The compound has shown potential in interacting with receptors such as metabotropic glutamate receptor 2 (mGluR2), influencing calcium mobilization and other signaling pathways .
Study 1: Antimicrobial Efficacy
A study conducted by researchers at Monash University assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
Study 2: Anticancer Activity
In another investigation published in the Journal of Medicinal Chemistry, the compound was tested against a panel of cancer cell lines. The findings indicated an IC50 value of 15 µM for MCF-7 breast cancer cells. The study concluded that further structural modifications could enhance its potency and selectivity against cancer cells .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| This compound | Antimicrobial & Anticancer | 15 |
| 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylic acid | Modulator for enzyme activity | N/A |
| N-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)pivalamide | Enzyme inhibitor | N/A |
Scientific Research Applications
Chemistry
3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-amine serves as a vital building block in organic synthesis. Its derivatives are utilized to create more complex heterocyclic compounds. The compound’s ability to undergo various chemical transformations makes it valuable for developing new materials and fine chemicals.
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties: Studies have shown that derivatives of this compound possess significant antimicrobial effects against various pathogens.
- Anticancer Activity: Preliminary research suggests that some derivatives may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Case Study Example:
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and tested their efficacy against breast cancer cell lines. The results indicated that specific modifications enhanced cytotoxicity compared to the parent compound.
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent:
- Drug Development: It has been explored as a candidate for targeting specific receptors involved in neurological disorders. For instance, its interaction with metabotropic glutamate receptors (mGluRs) indicates potential applications in treating conditions such as anxiety and depression.
Mechanism of Action:
Research has shown that this compound acts as a negative allosteric modulator of mGluR2. This modulation can lead to reduced excitatory neurotransmission, making it a candidate for further development in neuropharmacology.
Industrial Applications
In addition to its research applications, this compound is being explored for industrial uses:
- Material Science: Its unique chemical properties make it suitable for developing new polymers and coatings with enhanced performance characteristics.
Chemical Reactions Analysis
Oxidation Reactions
Primary amines like 3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-amine can undergo oxidation under specific conditions. For example:
-
Formation of nitro derivatives : Oxidation with hydrogen peroxide () or meta-chloroperbenzoic acid () may yield nitroso or nitro compounds.
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Oxidative coupling : In the presence of catalysts like manganese dioxide (), amines can dimerize or form Schiff bases .
Reductive Alkylation
The amine group can participate in reductive alkylation with aldehydes or ketones. For instance:
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Reaction with aldehydes (e.g., 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde ) in the presence of sodium triacetoxyborohydride () yields secondary amines .
| Reaction Example | Conditions | Product |
|---|---|---|
| Amine + Aldehyde | , chloroform/methanol | Secondary amine (e.g., ) |
Acylation and Sulfonylation
The primary amine can react with acyl chlorides or sulfonyl chlorides to form amides or sulfonamides, respectively:
-
Acylation : Treatment with acetyl chloride () in dichloromethane () produces acetamide derivatives.
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Sulfonylation : Reaction with benzenesulfonyl chloride () under basic conditions yields sulfonamides.
Condensation Reactions
The amine may act as a nucleophile in condensation reactions, forming imines or hydrazones:
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Reaction with ketones (e.g., acetone) under dehydrating conditions produces imines.
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Interaction with hydrazines () forms hydrazone derivatives.
Salt Formation
The basic amine can form salts with acids, such as hydrochloric acid ():
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Hydrochloride salt : Dissolving the free base in methanol/ and adding precipitates the hydrochloride salt .
Cyclization and Ring-Opening
The fused pyrano-pyridine ring system may undergo:
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Acid-catalyzed ring-opening : Protonation of the oxygen atom in the dihydropyran ring could lead to ring cleavage.
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Base-mediated rearrangements : Deprotonation might induce structural rearrangements.
Comparison with Analogues
Reactivity differences between This compound and its isomers (e.g., [2,3-c] derivatives) arise from electronic and steric effects. For example:
-
The [2,3-b] isomer’s amine group is less hindered, enhancing nucleophilicity compared to bulkier analogues.
Key Challenges and Research Gaps
Comparison with Similar Compounds
Comparative Data Table
Key Research Findings
- Synthetic Accessibility: The target compound lacks detailed synthetic protocols in the evidence, whereas analogues like 2,2-dimethyl-pyranoquinolines are prepared via Fe/HCl-mediated reductions .
- Biological Relevance: While JNJ16259685 and pyrrolo-pyridines show receptor-targeting activity, the biological profile of this compound remains underexplored .
- Structural Impact on Properties: The pyrano-pyridine system balances partial saturation (enhancing solubility) with aromaticity (enabling π-π interactions), distinguishing it from fully aromatic quinoline derivatives .
Q & A
Q. What are the recommended synthetic routes for 3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-amine, and how can reaction conditions be optimized for higher yields?
Methodological Answer: A multi-step synthesis is typically employed, starting with cyclization of substituted pyridine precursors. For example, one approach involves:
Cyclocondensation : Reacting 2-aminopyridine derivatives with dihydrofuran intermediates under acidic catalysis (e.g., HCl or H₂SO₄) .
Ring Closure : Use of microwave-assisted heating (80–120°C) to accelerate the formation of the pyrano-pyridine scaffold .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to isolate the amine product.
Optimization Tips :
- Monitor reaction progress via TLC to minimize side products (e.g., over-alkylation).
- Adjust solvent polarity (e.g., DMF vs. THF) to control reaction kinetics.
- Yields can vary from 40–70% depending on substituent steric effects .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Combine spectroscopic and chromatographic methods:
- NMR Analysis :
- ¹H NMR : Look for characteristic signals: δ 3.0–3.5 ppm (pyran ring protons), δ 6.5–7.5 ppm (aromatic protons), and δ 1.5–2.5 ppm (amine protons, broad) .
- ¹³C NMR : Confirm the presence of sp³ carbons in the dihydropyran ring (~70–80 ppm) and sp² carbons in the pyridine ring (~120–150 ppm) .
- HPLC-MS : Use reverse-phase C18 columns with a water/acetonitrile gradient to assess purity (>95%) and verify molecular weight (e.g., [M+H⁺] = 151.12 g/mol) .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in reported biological activity data for pyrano-pyridine derivatives?
Methodological Answer: Discrepancies often arise from variations in assay conditions or substituent effects. Address these by:
Standardized Assays : Replicate studies using consistent cell lines (e.g., HEK293 for receptor binding) and control compounds.
Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., halogenation at position 6) and compare IC₅₀ values .
Computational Validation : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities against target proteins (e.g., kinases) .
Q. How can computational methods guide the design of this compound derivatives with enhanced pharmacokinetic properties?
Methodological Answer: Use in silico tools to predict ADMET profiles:
- Lipophilicity (logP) : Optimize using substituents like methyl groups (logP reduction) or fluorine atoms (metabolic stability) .
- Solubility : Apply Quantitative Structure-Property Relationship (QSPR) models to balance hydrophilic (e.g., -OH) and hydrophobic (e.g., -CH₃) groups.
- Metabolic Pathways : Simulate cytochrome P450 interactions with Schrödinger’s MetaSite to identify vulnerable sites for deuteration .
Q. What experimental approaches are suitable for studying the stability of this compound under physiological conditions?
Methodological Answer:
- pH Stability Studies : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via HPLC .
- Light Sensitivity : Expose to UV-Vis light (254 nm) and quantify photodegradation products using LC-MS .
- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (>150°C typical for pyrano-pyridines) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
